molecular formula C12H17N3O B6590697 2-piperidin-3-yl-1H-benzimidazole hydrate CAS No. 1172508-14-3

2-piperidin-3-yl-1H-benzimidazole hydrate

Cat. No.: B6590697
CAS No.: 1172508-14-3
M. Wt: 219.28 g/mol
InChI Key: QLIMGGVLCFBTCT-UHFFFAOYSA-N
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Description

2-piperidin-3-yl-1H-benzimidazole hydrate: is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol . This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound, and contains a piperidine ring, which is a saturated six-membered ring containing nitrogen. The hydrate form indicates the presence of water molecules in the crystalline structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-piperidin-3-yl-1H-benzimidazole hydrate typically involves the reaction of benzimidazole derivatives with piperidine under specific conditions. One common method includes heating the reactants under reflux in a suitable solvent such as pyridine . The reaction may also involve the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-piperidin-3-yl-1H-benzimidazole hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-piperidin-3-yl-1H-benzimidazole hydrate has a wide range of applications in scientific research, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 2-piperidin-3-yl-1H-benzimidazole hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-piperidin-3-yl-1H-benzimidazole hydrate is unique due to its specific structure, which includes both a piperidine ring and a benzimidazole core. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-piperidin-3-yl-1H-benzimidazole;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.H2O/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIMGGVLCFBTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC3=CC=CC=C3N2.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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